Bipenamol

Overview

Description

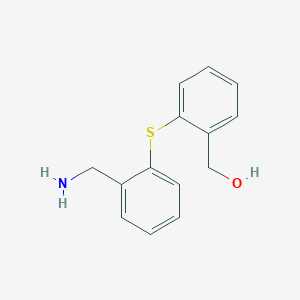

Bipenamol: is a chemical compound with the molecular formula C14H15NOS . It is also known by its systematic name 2-[(2-aminomethyl)phenylthio]benzyl alcohol . This compound is characterized by the presence of a benzene ring with a hydroxyl group connected to a methylene bridge, which is further linked to a thioether group attached to another aromatic ring substituted with an amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bipenamol can be synthesized through a multiple C–H activation strategy using versatile imidate esters. This method allows for the modular construction of polyfunctional arenes from abundant feedstocks, enabling the concise construction of biologically active molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of sequential C–H activation to deliver polyfunctional arenes. This method is advantageous due to its efficiency and the ability to produce densely functionalized sulfur-containing arenes .

Chemical Reactions Analysis

Types of Reactions: Bipenamol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Bipenamol has several scientific research applications, including:

Antibacterial Properties: It has shown moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition: this compound acts as an enzyme inhibitor, particularly inhibiting xanthine oxidase, an enzyme involved in purine metabolism.

Building Block for Synthesis: It serves as a building block for the synthesis of novel semicarbazide-derived inhibitors targeting human dipeptidyl peptidase-1, an enzyme involved in glucose metabolism.

Mechanism of Action

Bipenamol exerts its effects primarily through enzyme inhibition. It inhibits xanthine oxidase, which is involved in purine metabolism. This inhibition can affect various metabolic pathways and has potential therapeutic applications. Additionally, it serves as a precursor for the synthesis of inhibitors targeting human dipeptidyl peptidase-1, which is involved in glucose metabolism.

Comparison with Similar Compounds

- 2-[(2-aminomethyl)phenylthio]benzyl alcohol

- 2-[(2-aminomethyl)phenyl]sulfanylphenylmethanol

Comparison: Bipenamol is unique due to its specific structure combining a benzene ring with a hydroxyl group connected to a methylene bridge and a thioether group linked to another aromatic ring substituted with an amine group. This structure allows for specific interactions with target enzymes, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Bipenamol, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly as an antibacterial agent and an enzyme inhibitor. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its unique structure, which includes a benzene ring, a hydroxyl group, and a thioether linkage. It is primarily recognized for its role in synthesizing dipeptidyl peptidase-1 (DPP-1) inhibitors, which are significant in glucose metabolism regulation and have potential applications in treating type 2 diabetes.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against certain bacterial strains, notably Staphylococcus aureus and Escherichia coli . A study highlighted its effectiveness in inhibiting these pathogens, though further investigations are necessary to elucidate its mechanisms of action and efficacy against a broader range of bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate |

Enzyme Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could have implications for conditions related to oxidative stress and inflammation. Additionally, this compound's role as a DPP-1 inhibitor is particularly noteworthy; it may help regulate blood sugar levels by modulating enzyme activity involved in glucose metabolism.

The mechanism by which this compound exerts its effects involves binding to specific enzymes, leading to their inhibition. For instance, the interaction with DPP-1 can alter physiological processes such as immune response and inflammation. Furthermore, this compound has been shown to influence microtubule dynamics, potentially inducing cell death through mitotic arrest—an area of interest in cancer research.

Case Studies and Research Findings

A notable case study explored the implications of this compound's biological activity in a therapeutic context. The study focused on its potential benefits in managing conditions associated with DPP-1 activity. While specific clinical outcomes were not detailed in the available literature, the foundational research suggests promising avenues for further exploration.

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Moderate effectiveness against specific strains | Potential use as an antibacterial agent |

| Enzyme Inhibition | Inhibits xanthine oxidase and DPP-1 | Possible therapeutic applications |

| Microtubule Interaction | Induces cell death via mitotic arrest | Relevance in cancer treatment |

Properties

IUPAC Name |

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFSNJRKZLMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046561 | |

| Record name | Bipenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79467-22-4 | |

| Record name | Bipenamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bipenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPENAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DCB7156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the new synthetic route for Bipenamol described in the research?

A1: The research presents a more efficient and versatile approach to synthesize this compound [, ]. Traditionally, constructing complex molecules like this compound required multiple steps and often resulted in low yields. This new method utilizes a sequential C-H activation strategy with imidate esters as directing groups, allowing for the introduction of diverse functional groups and leading to a more streamlined synthesis with potentially higher yields [, ].

Q2: Is there information available about the structural characterization of this compound in these research papers?

A2: While the papers discuss this compound's synthesis, they primarily focus on the methodology and efficiency of the new reaction pathway. Detailed spectroscopic data or specific structural characterization of this compound is not provided within the scope of these research articles [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.